2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate
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Overview
Description
2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthofuran core, a pyridin-2-ylmethyl group, and an acetate ester
Mechanism of Action
Target of Action
Similar compounds have been known to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable naphthalene derivative and a furan precursor under acidic or basic conditions.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the reaction of the naphthofuran intermediate with a pyridin-2-ylmethyl halide in the presence of a base, such as potassium carbonate, to form the desired carbamoyl linkage.
Acetylation: The final step is the acetylation of the hydroxyl group on the naphthofuran ring using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthofuran-5-carboxylic acid.
Reduction: Formation of 2-Methyl-3-((pyridin-2-ylmethyl)amino)naphtho[1,2-b]furan.
Substitution: Formation of halogenated derivatives of the naphthofuran ring.
Scientific Research Applications
2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl methyl ester
- 2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl ethyl ester
- 2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl propyl ester
Uniqueness
The uniqueness of 2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the acetate ester group may enhance its solubility and bioavailability, making it a more attractive candidate for pharmaceutical development.
Properties
IUPAC Name |
[2-methyl-3-(pyridin-2-ylmethylcarbamoyl)benzo[g][1]benzofuran-5-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-13-20(22(26)24-12-15-7-5-6-10-23-15)18-11-19(28-14(2)25)16-8-3-4-9-17(16)21(18)27-13/h3-11H,12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMVHGZIWHFVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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